1-Butyl-4-chloro-1H-pyrazol-3-amine
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Overview
Description
1-Butyl-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. The unique structure of this compound, characterized by a five-membered ring containing two nitrogen atoms and a chlorine substituent, makes it a compound of interest for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Butyl-4-chloro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction typically proceeds under mild conditions, often using ethanol as a solvent and heating the mixture to promote cyclization . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Butyl-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives.
Scientific Research Applications
1-Butyl-4-chloro-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research, aiming to elucidate the detailed mechanisms underlying its biological activities.
Comparison with Similar Compounds
1-Butyl-4-chloro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Butyl-3-chloro-1H-pyrazol-5-amine: Similar in structure but with the chlorine atom at a different position, leading to variations in reactivity and biological activity.
1-Butyl-4-bromo-1H-pyrazol-3-amine: The bromine substituent can alter the compound’s chemical properties and reactivity compared to the chlorine analog.
1-Butyl-4-chloro-1H-pyrazol-5-amine: Another positional isomer with potential differences in its chemical and biological behavior.
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-butyl-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C7H12ClN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |
InChI Key |
YCKIRNDKDOQDTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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